({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile
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Overview
Description
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE is a complex organic compound featuring a thiophene ring substituted with a chlorophenylsulfanyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol group reacts with a chlorobenzene derivative.
Formation of the Propanedinitrile Moiety: The propanedinitrile group can be introduced via a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE can undergo various chemical reactions, including:
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenylsulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes.
Scientific Research Applications
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound’s derivatives have shown potential as antiviral and antibacterial agents.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-CHLOROBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-[5-({5-[(4-CHLOROPHENYL)SULFANYL]THIEN-2-YL}METHYLENE)-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE
Uniqueness
2-({5-[(4-CHLOROPHENYL)SULFANYL]THIOPHEN-2-YL}METHYLIDENE)PROPANEDINITRILE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
Molecular Formula |
C14H7ClN2S2 |
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Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfanylthiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7ClN2S2/c15-11-1-3-12(4-2-11)18-14-6-5-13(19-14)7-10(8-16)9-17/h1-7H |
InChI Key |
WXWFCDDIGYBNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
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